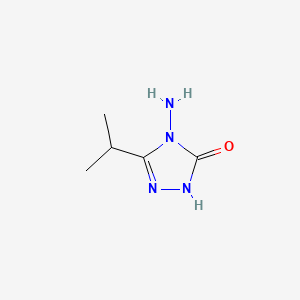

4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-3-propan-2-yl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O/c1-3(2)4-7-8-5(10)9(4)6/h3H,6H2,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXOMCFZRAAWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446316 | |

| Record name | 4-Amino-5-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96240-10-7 | |

| Record name | 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96240-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096240107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental basic properties of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one (CAS No. 96240-10-7). As a key intermediate in the synthesis of the herbicide amicarbazone, a thorough understanding of its chemical and physical characteristics is paramount for process optimization, analytical method development, and safety management. This document synthesizes available data on its molecular structure, physicochemical properties, spectroscopic signature, and reactivity, with a particular focus on the factors governing its basicity. Where specific experimental data for the title compound is not publicly available, this guide presents data from closely related analogues and details the established methodologies for its empirical determination.

Introduction and Molecular Identity

This compound, also known as 4-amino-5-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one, is a heterocyclic organic compound belonging to the triazolone class. Its structure features a five-membered 1,2,4-triazole ring, substituted with an isopropyl group at position 5, an amino group at position 4, and a carbonyl group at position 3. The presence of the exocyclic amino group and the nitrogen-rich triazole ring are the primary determinants of its basic character.

Key Identifiers:

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-Amino-5-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one, 3-Isopropyl-4-amino-1,2,4-triazol-5-one, Amicarbazone Intermediate |

| CAS Number | 96240-10-7[1][2] |

| Molecular Formula | C₅H₁₀N₄O[1] |

| Molecular Weight | 142.16 g/mol [1][3] |

| InChIKey | JIXOMCFZRAAWKK-UHFFFAOYSA-N[3] |

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

The physical state and solubility of a compound are critical parameters for its handling, formulation, and reaction chemistry.

Summary of Physicochemical Data:

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 172 °C | [5][6] |

| Density | 1.46 g/cm³ | [5][6] |

| XLogP3 | -0.3 | [3][6] |

| Solubility | Low in water; Soluble in ethanol and dimethylformamide (DMF) | [5] |

Solubility Profile

The molecule possesses both polar (amino, amide, triazole nitrogens) and non-polar (isopropyl) functionalities. This amphiphilic nature results in limited solubility in water. The computed octanol-water partition coefficient (XLogP3) of -0.3 suggests a slight preference for hydrophilic environments, yet the crystalline structure likely contributes to its low aqueous solubility.[3][6] Qualitatively, it is known to be soluble in polar organic solvents such as ethanol and DMF, which can disrupt the crystal lattice and engage in hydrogen bonding.[5]

Experimental Protocol for Quantitative Solubility Determination:

A recommended method for determining aqueous solubility is the shake-flask method (OECD Guideline 105).

-

Preparation: Add an excess amount of the solid compound to a known volume of deionized water (and other relevant solvents) in a flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

The Nature of Basicity: pKa and Protonation

The basicity of this molecule is a composite of contributions from the exocyclic 4-amino group and the nitrogen atoms of the triazole ring. The lone pair of electrons on the amino group's nitrogen is the primary site of protonation, making it a weak base.

Understanding pKa in the Context of 1,2,4-Triazoles

The 4-amino group is expected to significantly increase the basicity compared to the parent triazole ring. However, the electron-withdrawing effect of the adjacent carbonyl group at C3 and the overall aromatic system will moderate this basicity, making it a weaker base than simple alkylamines. The isopropyl group at C5 is a weak electron-donating group and is expected to have a minor influence on the basicity of the 4-amino group.

Diagram of Basicity Influences:

Caption: Factors influencing the basicity of the title compound.

Experimental and Computational pKa Determination

Potentiometric Titration: This is a standard experimental method to determine pKa.

-

Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., 50% ethanol-water).[7]

-

Titrate with a standardized solution of a strong acid (e.g., HCl).

-

Monitor the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the midpoint of the titration curve.

Computational Prediction: In the absence of experimental data, pKa values can be calculated using quantum chemical methods. These methods, such as those based on density functional theory (DFT) or semi-empirical approaches (e.g., PM6, RM1), use thermodynamic cycles to compute the free energy of protonation.[8] Such studies on other 1,2,4-triazole derivatives have shown good correlation with experimental values.[8]

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation and quality control of the compound. While specific spectra for this molecule are not publicly available, the expected characteristics can be derived from known data for similar 4-amino-1,2,4-triazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show a septet for the methine proton (-CH) of the isopropyl group and a doublet for the two equivalent methyl groups (-CH₃). The protons of the amino group (NH₂) would likely appear as a broad singlet. The N-H proton on the triazole ring would also be present, with its chemical shift being sensitive to solvent and concentration.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon (C=O), the two carbons of the triazole ring, and the carbons of the isopropyl group. The carbonyl carbon would be the most downfield signal. Based on related structures, the triazole ring carbons would be expected in the 150-165 ppm range.[9]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands for 4-amino-1,2,4-triazol-3-one derivatives include:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H (Amino) | 3200-3400 | Stretching vibrations, typically two bands |

| N-H (Ring) | 3100-3200 | Stretching vibration |

| C-H (Isopropyl) | 2900-3000 | Aliphatic stretching |

| C=O (Amide) | 1680-1720 | Carbonyl stretching |

| C=N (Triazole) | 1600-1650 | Ring stretching |

| N-N (Triazole) | 1400-1450 | Ring stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under electron ionization (EI), C-amino-1,2,4-triazoles often exhibit fragmentation patterns analogous to pyrrole, involving ring cleavage.[10] Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 143.1.

Chemical Reactivity and Synthesis

As an intermediate, the primary reactivity of interest is its conversion to the herbicide amicarbazone. This involves the reaction of the 4-amino group.

Synthesis

A common laboratory and industrial synthesis route involves the reaction of isobutyronitrile with a source of carbohydrazide, often in the presence of a base.[6] An alternative reported synthesis involves the reaction of isopropylamine with 2-cyanoacetate, followed by hydrolysis and oxidation to form the triazolone ring.[5]

Synthetic Pathway Overview:

Caption: A generalized synthetic scheme for the title compound.

Analytical Methodologies

The quantification of this compound is crucial for monitoring reaction progress and for quality control. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Recommended HPLC Method:

Given its polar nature, a reverse-phase HPLC method would be suitable.

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol.

-

Detection: UV detection at a wavelength determined by the compound's UV absorbance maximum (likely in the 210-230 nm range for the triazole chromophore).

-

Quantification: External standard calibration with a certified reference standard.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is not classified as hazardous under GHS for a majority of notifications.[3] However, as with all chemical reagents, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a key chemical intermediate whose basic properties are dictated by its 4-amino group, moderated by the electron-withdrawing nature of the triazolone ring. While specific experimental data on its pKa and quantitative solubility are sparse in public literature, this guide has provided a framework for understanding its expected behavior based on analogous structures. Furthermore, it outlines the standard experimental and analytical protocols necessary for researchers to determine these critical parameters, thereby enabling more efficient process development, quality control, and scientific investigation.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | C5H10N4O | CID 10866435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chembk.com [chembk.com]

- 6. CAS#:96240-10-7 | this compound | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Physicochemical characteristics of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one, a key intermediate in the synthesis of the herbicide amicarbazone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of agrochemical and pharmaceutical development. The guide details the compound's structural and molecular information, physical and chemical properties, and provides context for its application. While extensive data has been compiled from various sources, this guide also highlights areas where further experimental validation is warranted.

Introduction

This compound, a bioactive triazolone scaffold, has garnered significant interest within the scientific community, primarily due to its pivotal role as a precursor in the synthesis of amicarbazone.[1] Amicarbazone is a potent herbicide used for the control of broadleaf and grass weeds in various crops.[2][3] The physicochemical properties of this intermediate are critical for optimizing its synthesis, purification, and subsequent reactions, thereby impacting the overall efficiency and cost-effectiveness of amicarbazone production.[4] This guide aims to consolidate the available technical data on this compound, providing a foundation for further research and development.

Chemical Identity and Structure

The fundamental identity of this compound is established through its various nomenclature and structural representations.

Table 1: Chemical Identification

| Identifier | Value | Reference |

| IUPAC Name | 4-amino-3-propan-2-yl-1H-1,2,4-triazol-5-one | [5] |

| CAS Number | 96240-10-7 | [5] |

| Molecular Formula | C₅H₁₀N₄O | [5] |

| Molecular Weight | 142.16 g/mol | [5] |

| InChI | InChI=1S/C5H10N4O/c1-3(2)4-7-8-5(10)9(4)6/h3H,6H2,1-2H3,(H,8,10) | [5] |

| InChIKey | JIXOMCFZRAAWKK-UHFFFAOYSA-N | [5] |

| SMILES | CC(C)C1=NNC(=O)N1N | [6] |

| Synonyms | 3-isopropyl-4-amino-1,2,4-triazol-5-one, 4-amino-5-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one | [7][8] |

The molecular structure of this triazolone derivative is characterized by a five-membered triazole ring with an isopropyl substituent, an amino group, and a carbonyl group.

Caption: 2D Chemical Structure of the target compound.

Physicochemical Properties

A summary of the known physical and chemical properties is presented below.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | White crystalline solid/powder | [9] |

| Melting Point | 168 - 176 °C | [8] |

| Solubility | Information is limited. General triazoles exhibit solubility in polar solvents. | |

| pKa | Not experimentally determined. | |

| LogP | -0.1791 (Calculated) | [6] |

| Topological Polar Surface Area (TPSA) | 76.96 Ų | [6] |

Synthesis

One patented method involves the following key steps:

-

Reaction of an acylhydrazide with a carbamating agent to form a hydrazine carboxylic acid derivative.

-

Cyclization of the hydrazine carboxylic acid with hydrazine hydrate in the presence of a base catalyst to yield the 4-amino-triazolinone core.[4]

This process is designed to avoid the use of hazardous reagents such as phosgene, which was employed in earlier synthetic routes.[4] The overall synthetic scheme leading to amicarbazone highlights the importance of this intermediate.

Caption: Generalized synthesis pathway to Amicarbazone.

Spectroscopic and Analytical Data

Detailed spectroscopic data for this compound is not extensively published. However, the characterization of related 1,2,4-triazole derivatives is well-documented and typically involves the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. For the target compound, one would expect to see signals corresponding to the isopropyl group (a doublet and a septet in ¹H NMR), the amino protons, and the triazole ring protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the N-H stretches of the amino group, C=O stretching of the carbonyl group, and C-N and N-N vibrations within the triazole ring.

-

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and fragmentation pattern, further confirming the compound's identity.

While specific spectra for the target compound are not available in the public domain, the analysis of similar structures provides a reference for the expected spectral features.[10][11][12]

Applications in Synthesis

The primary and most well-documented application of this compound is its use as a direct precursor to the herbicide amicarbazone.[1][3] The 4-amino group of the triazolone serves as a nucleophile in the reaction with an appropriate isocyanate to form the final amicarbazone molecule.[1] The purity and reactivity of this intermediate are therefore of paramount importance for the successful and efficient synthesis of the final herbicidal product.

Safety and Handling

Based on available GHS information, this compound is not classified as a hazardous substance.[5] However, as with all chemical compounds, appropriate laboratory safety precautions should be taken. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion and Future Outlook

This compound is a compound of significant industrial importance due to its role in the production of amicarbazone. This guide has synthesized the available information on its chemical identity, physicochemical properties, and synthesis. However, it is evident that there are notable gaps in the publicly available, detailed experimental data, particularly concerning its spectroscopic characterization (NMR, IR, MS), quantitative solubility, pKa, and crystal structure.

For researchers and drug development professionals, the generation and publication of this data would be of considerable value. A more complete understanding of the physicochemical properties of this intermediate would facilitate the optimization of existing synthetic routes and could potentially lead to the development of novel derivatives with applications in both agrochemical and pharmaceutical fields. The triazole moiety is a well-known pharmacophore, and a deeper understanding of its derivatives could open new avenues for drug discovery.

References

- 1. Amicarbazone synthesis - chemicalbook [chemicalbook.com]

- 2. Amicarbazone (Ref: BAY MKH 3586) [sitem.herts.ac.uk]

- 3. Amicarbazone (Amicarbazone) - Revista Cultivar [revistacultivar.com]

- 4. WO2014116012A1 - Method for preparing amicarbazone - Google Patents [patents.google.com]

- 5. This compound | C5H10N4O | CID 10866435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. KR20140096417A - Process for preparing amicarbazones - Google Patents [patents.google.com]

- 9. 96240-10-7|4-Amino-2, 4-Dihydro-5-(1-Methylethyl)-3H-1, 2, 4-Triazol-3-One|Colorcom Group [colorcominternational.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one (CAS 96240-10-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with CAS number 96240-10-7, identified as 4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one. This document delves into its chemical identity, structural elucidation, physicochemical properties, and key synthetic methodologies. A significant focus is placed on its critical role as a pivotal intermediate in the synthesis of the triazolone herbicide, amicarbazone. Furthermore, this guide outlines the necessary safety and handling protocols and discusses the current understanding of its toxicological profile. This resource is intended to be an essential reference for chemists, agronomists, and regulatory scientists engaged in the research and development of novel agrochemicals and related chemical entities.

Chemical Identity and Structure

The compound registered under CAS number 96240-10-7 is a heterocyclic organic molecule belonging to the triazolone class. Its systematic IUPAC name is 4-amino-3-propan-2-yl-1H-1,2,4-triazol-5-one .[1][2] It is also commonly referred to by several synonyms, including 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one, 4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one, and 3-Isopropyl-4-amino-1,2,4-triazol-5-one.[2]

The molecular structure consists of a five-membered 1,2,4-triazole ring, featuring a ketone group at the 5-position, an amino group at the 4-position, and an isopropyl group at the 3-position. The presence of these functional groups imparts specific reactivity and properties to the molecule, making it a valuable building block in organic synthesis.

Molecular Formula: C₅H₁₀N₄O[2]

Molecular Weight: 142.16 g/mol [2]

Chemical Structure:

Caption: 2D Chemical Structure of 4-amino-3-propan-2-yl-1H-1,2,4-triazol-5-one.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, as well as for designing appropriate experimental and industrial processes.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₄O | PubChem[2] |

| Molecular Weight | 142.16 g/mol | PubChem[2] |

| Appearance | White powder | Google Patents[3] |

| Melting Point | 168-176 °C | Google Patents[3][4] |

| Density | 1.46 g/cm³ | ChemBK[5] |

| Solubility | Low in water; soluble in ethanol and dimethylformamide (DMF) | ChemBK[5] |

| Refractive Index | 1.653 | ChemBK[5] |

Synthesis Methodologies

The synthesis of 4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one is a critical step in the production of the herbicide amicarbazone. Several synthetic routes have been developed and patented, primarily focusing on efficiency, yield, and the use of readily available starting materials.

Synthesis from Isobutyric Acid/Esters and Carbohydrazide

A prevalent method involves the reaction of carbohydrazide with either isobutyric acid or an isobutyrate ester in the presence of a base.[6]

Reaction Scheme:

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol (Illustrative, based on patent literature):

-

Charging the Reactor: A suitable reaction vessel is charged with carbohydrazide and a base (e.g., sodium hydroxide, potassium hydroxide) in an appropriate solvent.[6]

-

Heating and Addition: The mixture is heated to reflux.

-

Reactant Addition: Isobutyric acid or an isobutyrate ester is added dropwise to the refluxing mixture.[6]

-

Reaction: The reaction is allowed to proceed until completion, which can be monitored by techniques such as TLC or HPLC.

-

Work-up: Upon completion, the solvent is removed, typically by distillation. Water is then added to the residue.

-

Crystallization and Isolation: The aqueous mixture is cooled to induce crystallization of the product. The solid product is then isolated by filtration, washed, and dried.[6]

Synthesis from Isopropylamine and 2-Cyanoacetate

An alternative synthetic route has also been described, starting from isopropylamine and 2-cyanoacetate. This method involves the formation of an intermediate, 2-isopropyl-2-(1,2,4-triazolin-3-yl) acetate, which is then subjected to hydrolysis and oxidation to yield the final product.[5]

Applications in Agrochemical Synthesis

The primary and most significant application of 4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one is its use as a key intermediate in the manufacture of the herbicide amicarbazone .[3][6] Amicarbazone is a triazolone herbicide that is effective in controlling a wide range of broadleaf and grassy weeds in crops such as corn and sugarcane.[6] It functions as a photosynthesis inhibitor.[6]

The synthesis of amicarbazone from 4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one typically involves a reaction with an alkyl isocyanate in the presence of a base catalyst.[4]

Safety and Handling

While comprehensive toxicological data for 4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one is not extensively available in the public domain, general safety precautions for handling fine chemicals should be strictly followed. Based on available safety data sheets, the following handling guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat. In case of dust formation, a respirator is recommended.[5]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid contact with skin and eyes, and prevent inhalation of dust or vapors.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from sources of ignition and oxidizing agents.[5]

-

First Aid: In case of accidental contact, wash the affected area with plenty of water. If inhaled, move to fresh air. In case of ingestion or eye contact, seek immediate medical attention.

It is noteworthy that GHS classification data from a large number of notifiers to the ECHA C&L Inventory indicates that this chemical does not meet the criteria for GHS hazard classification for a significant majority of the reports.[2]

Toxicological Profile

Specific, detailed toxicological studies on 4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one are limited. However, toxicological information on related triazole compounds can provide some context. For instance, some triazole derivatives are known to have potential health effects, and as such, all compounds within this class should be handled with care. Chronic toxicity studies on a related compound, 3-nitro-1,2,4-triazol-5-one (NTO), in rats indicated testicular toxicity in males at high doses, while it was generally non-toxic in females at the tested doses. It is important to emphasize that these findings are for a different, though structurally related, compound and may not be directly applicable to CAS 96240-10-7.

Conclusion

4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one (CAS 96240-10-7) is a chemical compound of significant industrial importance, primarily due to its role as an indispensable precursor to the herbicide amicarbazone. Its synthesis has been optimized through various patented routes, ensuring a stable supply for the agrochemical industry. While it is considered to have a relatively low hazard profile based on current GHS classifications, standard laboratory safety protocols should always be observed during its handling and use. Further research into its potential biological activities and a more detailed toxicological evaluation would be beneficial for a more comprehensive understanding of this molecule.

References

- 1. Buy Online CAS Number 96240-10-7 - TRC - 4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one | LGC Standards [lgcstandards.com]

- 2. This compound | C5H10N4O | CID 10866435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US9332762B2 - Method for preparing amicarbazone - Google Patents [patents.google.com]

- 4. WO2014116012A4 - Method for preparing amicarbazone - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. CN111808035A - Preparation method of 4-amino-3-isopropyl-1, 2, 4-triazolin-5-one - Google Patents [patents.google.com]

Introduction: The Significance of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one in Medicinal Chemistry

An in-depth technical guide on the spectral data for 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one.

This compound is a heterocyclic compound belonging to the triazole family. Triazoles are a well-established class of compounds in medicinal chemistry, known for their broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The specific structural features of this molecule, namely the amino group at the 4-position, the isopropyl substituent at the 5-position, and the triazolone core, make it a subject of interest for the development of novel therapeutic agents. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of this compound, which are critical steps in the drug discovery and development process. This guide provides a comprehensive overview of the expected spectral data for this compound, based on the analysis of its structural features and data from related analogs.

Molecular Structure and Key Features

The molecular structure of this compound is presented below. Understanding the arrangement of atoms and functional groups is essential for interpreting its spectral data.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H (Amine) | 3400-3250 | Medium, sharp | Two bands expected for the symmetric and asymmetric stretching of the primary amine. |

| N-H (Triazole) | 3200-3100 | Medium, broad | Stretching vibration of the N-H group within the triazole ring. |

| C-H (Alkyl) | 2970-2870 | Medium to Strong | Stretching vibrations of the isopropyl group. |

| C=O (Urea-like) | 1720-1700 | Strong | Carbonyl stretching vibration, characteristic of the triazolone ring. |

| C=N (Triazole) | 1650-1550 | Medium | Stretching vibration of the C=N bond within the triazole ring. |

| N-H (Amine) | 1640-1560 | Medium | Bending vibration of the primary amine. |

| C-N | 1400-1200 | Medium | Stretching vibrations of the C-N bonds in the molecule. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is analyzed to identify the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Chemical Shifts and Multiplicities

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| N-H (Triazole) | 10.0 - 12.0 | Singlet (broad) | 1H | The chemical shift can be highly variable and dependent on the solvent and concentration. |

| NH₂ (Amine) | 5.0 - 6.0 | Singlet (broad) | 2H | The protons of the primary amine are typically exchangeable, leading to a broad singlet. |

| CH (Isopropyl) | 3.0 - 3.5 | Septet | 1H | This proton is coupled to the six equivalent protons of the two methyl groups. |

| CH₃ (Isopropyl) | 1.2 - 1.4 | Doublet | 6H | The two methyl groups are equivalent and are split by the single proton of the CH group. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C=O | 155 - 160 | The carbonyl carbon is significantly deshielded. |

| C=N | 145 - 150 | The carbon atom of the C=N bond in the triazole ring. |

| CH (Isopropyl) | 25 - 30 | The methine carbon of the isopropyl group. |

| CH₃ (Isopropyl) | 20 - 25 | The two equivalent methyl carbons of the isopropyl group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule.

Expected Mass Spectrometry Data

-

Molecular Ion (M⁺): The expected molecular weight of C₅H₉N₅O is 155.08 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass would be observed.

-

Fragmentation Pattern: The molecule may undergo characteristic fragmentation upon ionization. Common fragmentation pathways could involve the loss of the isopropyl group, the amino group, or cleavage of the triazole ring.

Experimental Protocol: Electrospray Ionization (ESI)-Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.

Workflow for Spectral Analysis

Caption: A typical workflow for the synthesis, purification, and spectral analysis of a novel compound.

Conclusion

The comprehensive spectral analysis of this compound, utilizing IR, NMR (¹H and ¹³C), and mass spectrometry, is essential for its unambiguous structural characterization. The expected data presented in this guide provide a benchmark for researchers working with this compound. Any significant deviation from these expected values could indicate the presence of impurities, a different isomer, or an incorrect structural assignment, necessitating further investigation. This rigorous analytical approach ensures the quality and integrity of the compound, which is a fundamental requirement for its potential application in drug discovery and development.

The Aminotriazolinone Scaffold: A Technical Guide to Unlocking Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The aminotriazolinone core represents a privileged scaffold in medicinal chemistry, consistently yielding derivatives with a broad spectrum of potent biological activities. This guide provides an in-depth technical exploration of the key therapeutic areas where these compounds have shown significant promise: oncology, microbiology, and virology. We will dissect the underlying mechanisms of action, provide detailed, field-proven experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their efficacy. This document is designed to be a practical resource for researchers aiming to design, synthesize, and validate the next generation of aminotriazolinone-based therapeutics.

Introduction: The Versatility of the Aminotriazolinone Heterocycle

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the 1,2,4-triazole moiety is a recurring motif in a multitude of clinically approved drugs. The aminotriazolinone derivative, a specific class of triazoles, has garnered significant attention due to its synthetic tractability and its ability to engage with a wide array of biological targets through various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.[1][2] This inherent versatility has led to the discovery of aminotriazolinone derivatives with potent anticancer, antimicrobial, and antiviral properties. This guide will provide a comprehensive overview of these activities, focusing on the practical aspects of their biological evaluation.

Anticancer Activity: Targeting the Machinery of Malignancy

Aminotriazolinone derivatives have emerged as a promising class of anticancer agents, with studies demonstrating their ability to inhibit tumor cell proliferation, induce apoptosis, and arrest the cell cycle.[3][4] The mechanism of action for many of these compounds involves the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.

Key Molecular Targets and Mechanisms of Action

Research has identified several key molecular targets for aminotriazolinone derivatives in cancer cells:

-

Polo-like Kinase 1 (PLK1): This serine/threonine kinase is a critical regulator of multiple stages of mitosis. Its overexpression in various cancers makes it an attractive therapeutic target. Certain 7-amino-[3][4][5]triazolo[4,3-f]pteridinone derivatives have been shown to be potent inhibitors of PLK1.[3] Inhibition of PLK1 by these compounds disrupts mitotic progression, leading to cell cycle arrest and apoptosis.[3]

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a transmembrane protein that, upon activation, triggers downstream signaling pathways like RAS/MAPK and PI3K/Akt, promoting cell proliferation and survival.[1] Dysregulation of EGFR signaling is a hallmark of many cancers. Novel 1,2,4-triazole derivatives have been synthesized that effectively inhibit EGFR tyrosine kinase activity, leading to the suppression of cancer cell growth and the induction of apoptosis.[1]

Experimental Workflow for Evaluating Anticancer Activity

A systematic in vitro evaluation is the first step in characterizing the anticancer potential of novel aminotriazolinone derivatives.[6]

Caption: Workflow for in vitro anticancer evaluation of aminotriazolinone derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the aminotriazolinone derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[8]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value by plotting a dose-response curve.

Causality Behind Experimental Choices:

-

Choice of Cell Lines: The selection of cancer cell lines should be guided by the therapeutic hypothesis. For instance, if a compound is designed to target EGFR, cell lines with known EGFR overexpression (e.g., A549 non-small cell lung cancer) are appropriate.[1][4] Using a panel of cell lines from different tissue origins (e.g., breast, liver, colon) provides a broader understanding of the compound's activity spectrum.[4]

-

Incubation Time: A 48-72 hour incubation period is typically sufficient to observe the effects of compounds that inhibit cell proliferation. Shorter incubation times may be used for compounds with acute cytotoxic effects.

Quantitative Data on Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 7-amino-[3][4][5]triazolo[4,3-f]pteridinone | A549 (Lung) | 0.16 | [3] |

| 7-amino-[3][4][5]triazolo[4,3-f]pteridinone | PC-3 (Prostate) | 0.30 | [3] |

| 7-amino-[3][4][5]triazolo[4,3-f]pteridinone | MCF-7 (Breast) | 0.30 | [3] |

| 5-Amino[3][4][5]triazole derivative | HepG2 (Liver) | 17.69 - 25.4 | [8] |

| 5-Amino[3][4][5]triazole derivative | MCF-7 (Breast) | 17.69 - 27.09 | [8] |

| 1,2,4-triazolin-3-one derivative | Renal Cancer Cell Line | 1.00 | [4] |

| 1,2,4-triazolin-3-one derivative | Non-Small Cell Lung Cancer | 1.00 | [4] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Aminotriazolinone derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[9][10]

Key Molecular Targets and Mechanisms of Action

The antimicrobial activity of triazole derivatives often stems from their ability to interfere with essential microbial processes:

-

Inhibition of 14α-demethylase (CYP51): In fungi, CYP51 is a crucial enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. Molecular docking studies have suggested that 1,2,4-triazole derivatives can bind effectively to the active site of CYP51.[6][11]

-

Bacterial Enzyme Inhibition: While specific targets for many aminotriazolinone derivatives are still under investigation, it is hypothesized that they may inhibit essential bacterial enzymes involved in processes like DNA replication, protein synthesis, or cell wall biosynthesis. Some triazole-containing compounds have shown inhibitory activity against bacterial topoisomerases.

Experimental Workflow for Evaluating Antimicrobial Activity

Standardized methods are crucial for determining the in vitro susceptibility of microorganisms to new compounds.

Caption: Workflow for in vitro antimicrobial susceptibility testing.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.

Step-by-Step Methodology:

-

Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the aminotriazolinone derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

-

(Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: Subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC/MFC.

Causality Behind Experimental Choices:

-

Choice of Medium: The choice of broth is critical for optimal microbial growth and for ensuring the stability and activity of the test compound. Standardized media are recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Density: A standardized inoculum density is essential for the reproducibility of MIC results. An inoculum that is too high can lead to falsely high MICs, while an inoculum that is too low can result in falsely low MICs.

Quantitative Data on Antimicrobial Activity

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| 2-(amino)quinazolin-4(3H)-one derivative | S. aureus ATCC25923 | 0.36 | [12] |

| 2-(amino)quinazolin-4(3H)-one derivative | MRSA USA300 | 0.02 | [12] |

| 4-Amino-1,2,4-triazole derivative | E. coli | 5 | [9] |

| 4-Amino-1,2,4-triazole derivative | B. subtilis | 5 | [9] |

| 1,2,4-triazole-3-thione derivative | P. aeruginosa | 16 | [9] |

| Imidazo[2,1-c][3][4][5]triazole derivatives | Various Bacteria & Fungi | Potent Activity | [13] |

Antiviral Activity: A Frontier in Drug Discovery

The chemical diversity of aminotriazolinone derivatives also extends to antiviral applications. While this area is less explored compared to their anticancer and antimicrobial properties, initial studies have shown promising results against a range of viruses.

Potential Mechanisms of Antiviral Action

The antiviral mechanisms of aminotriazolinone derivatives are still being elucidated, but potential targets include:

-

Viral Entry and Fusion Inhibition: Some heterocyclic compounds can interfere with the attachment of viruses to host cell receptors or inhibit the fusion of viral and cellular membranes, thereby preventing viral entry.[14]

-

Inhibition of Viral Enzymes: Key viral enzymes, such as polymerases (e.g., RNA-dependent RNA polymerase) and proteases, are essential for viral replication and are attractive targets for antiviral drugs.[15] The aminotriazolinone scaffold could potentially be adapted to inhibit these viral enzymes.

-

Interference with Viral Assembly and Release: The final stages of the viral life cycle, including the assembly of new virions and their release from the host cell, can also be targeted by small molecule inhibitors.[14]

Caption: Potential stages of the viral life cycle targeted by aminotriazolinone derivatives.

Experimental Workflow for Evaluating Antiviral Activity

Cell-based assays are the primary method for screening and characterizing the antiviral activity of new compounds.

This assay is considered the gold standard for quantifying the inhibition of viral replication.

Principle: The formation of plaques (localized areas of cell death caused by viral infection) in a cell monolayer is inhibited in the presence of an effective antiviral compound.

Step-by-Step Methodology:

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) in 6-well or 12-well plates to form a confluent monolayer.

-

Compound and Virus Incubation: Prepare serial dilutions of the aminotriazolinone derivative. In a separate tube, pre-incubate a known amount of virus (e.g., 100 plaque-forming units) with each compound dilution for 1 hour at 37°C.

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.

-

Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing agarose or methylcellulose) containing the corresponding concentration of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques.

-

Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 (50% effective concentration).

Causality Behind Experimental Choices:

-

Choice of Host Cell Line: The host cell line must be permissive to infection by the target virus.

-

Multiplicity of Infection (MOI): A low MOI is used in plaque reduction assays to ensure that each plaque originates from a single infectious virus particle.

-

Cytotoxicity Assessment: It is crucial to concurrently assess the cytotoxicity of the compounds on the host cells (e.g., using an MTT assay) to ensure that the observed antiviral effect is not due to cell death caused by the compound itself. The selectivity index (SI), calculated as CC50 (50% cytotoxic concentration) / EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a more promising safety profile.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of aminotriazolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic core and its appended functionalities. SAR studies are essential for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties.[3][12]

Key insights from SAR studies include:

-

The introduction of specific halogen atoms or bulky hydrophobic groups can significantly enhance binding affinity to the target protein.[12]

-

The stereochemistry of chiral centers can play a crucial role in biological activity.

-

Modification of linker regions between the aminotriazolinone core and other pharmacophores can influence potency and selectivity.

Future research in this field should focus on:

-

Target Identification and Validation: Elucidating the precise molecular targets for a broader range of aminotriazolinone derivatives.

-

Rational Drug Design: Utilizing computational modeling and structural biology to design novel derivatives with improved activity and drug-like properties.

-

In Vivo Efficacy and Safety Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and toxicology.

Conclusion

Aminotriazolinone derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and potentially antiviral agents warrants further investigation. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary tools and knowledge to explore the full therapeutic potential of this remarkable chemical scaffold. Through a systematic and mechanistically informed approach to drug discovery and development, the aminotriazolinone core can serve as a foundation for the creation of novel and effective therapies for a variety of human diseases.

References

- 1. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of novel 7-amino-[1,2,4]triazolo[4,3-f]pteridinone, and 7-aminotetrazolo[1,5-f]pteridinone derivative as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and in vitro anticancer evaluation of novel 1,2,4-triazolin-3-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Therapeutic-Applications-of-Substituted-1,2,4-Triazoles

Abstract

The 1,2,4-triazole scaffold has emerged as a privileged heterocyclic core in medicinal chemistry due to its unique physicochemical properties and broad spectrum of biological activities.[1][2][3] This technical guide provides an in-depth analysis of the therapeutic applications of substituted 1,2,4-triazoles, with a focus on their roles as antifungal, anticancer, antiviral, and antibacterial agents. We will delve into the mechanisms of action, structure-activity relationships (SAR), and established experimental protocols for the synthesis and biological evaluation of these promising compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the 1,2,4-triazole nucleus.

The 1,2,4-Triazole Scaffold: A Versatile Pharmacophore

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms.[4] Its stability, capacity for hydrogen bonding, and dipole character allow it to interact with high affinity to various biological receptors.[1] This versatility has led to the incorporation of the 1,2,4-triazole moiety into numerous clinically approved drugs, including the antifungal agents fluconazole and itraconazole, the antiviral ribavirin, and the anticancer drugs letrozole and anastrozole.[5][6]

The 1,2,4-triazole ring exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being more stable.[1] The ability to introduce a wide variety of substituents at different positions on the triazole ring allows for the fine-tuning of its pharmacological profile, making it a highly attractive scaffold for drug design and development.

Antifungal Applications: Targeting Ergosterol Biosynthesis

Substituted 1,2,4-triazoles are a cornerstone of modern antifungal therapy.[7][8] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][9] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[9]

Structure-Activity Relationship (SAR) for Antifungal Activity

The antifungal potency of 1,2,4-triazole derivatives is significantly influenced by the nature of the substituents on the triazole ring and its side chains.

-

N-1 Substitution: A key structural feature for potent antifungal activity is the presence of a substituted alkyl or aryl group at the N-1 position of the triazole ring. This group often contains a tertiary alcohol and a halogenated phenyl ring, which are crucial for binding to the active site of CYP51.

-

Halogenation: The presence of electron-withdrawing groups, such as fluorine or chlorine atoms, on the phenyl ring generally enhances antifungal activity.[7] For example, fluconazole and voriconazole both contain a difluorophenyl moiety.

-

Side Chain Modifications: Modifications to the side chain attached to the triazole ring can impact the compound's spectrum of activity and pharmacokinetic properties.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

A standardized method for evaluating the in vitro antifungal activity of novel 1,2,4-triazole derivatives is the broth microdilution assay, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Preparation of Fungal Inoculum: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in RPMI-1640 medium.

-

Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Anticancer Applications: Diverse Mechanisms of Action

The 1,2,4-triazole scaffold is a key component in a variety of anticancer agents that exhibit diverse mechanisms of action.[5][11][12] These include inhibition of key enzymes involved in cancer progression, disruption of microtubule dynamics, and interference with hormone synthesis.[2]

Aromatase Inhibitors

Letrozole and anastrozole are non-steroidal aromatase inhibitors that contain a 1,2,4-triazole moiety.[5] Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis.[13] In hormone-receptor-positive breast cancer, inhibiting aromatase reduces estrogen levels, thereby suppressing tumor growth.[13] The nitrogen atoms of the triazole ring coordinate with the heme iron atom in the active site of aromatase, leading to potent and selective inhibition.[13]

Tubulin Polymerization Inhibitors

Certain substituted 1,2,4-triazoles have been identified as potent inhibitors of tubulin polymerization.[14][15] These compounds bind to the colchicine binding site on tubulin, disrupting the formation of microtubules. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[15] The structure-activity relationship for these compounds often involves specific substitutions on the phenyl rings attached to the triazole core.[14]

Other Anticancer Mechanisms

Novel 1,2,4-triazole derivatives have been shown to exhibit anticancer activity through various other mechanisms, including:

-

Kinase Inhibition: Targeting key kinases involved in cancer cell signaling pathways.[2]

-

Topoisomerase Inhibition: Interfering with DNA replication and repair.[2]

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing the metabolic activity of cells and is widely used to evaluate the cytotoxic effects of potential anticancer compounds.[16]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate and allow them to adhere overnight.[13][17]

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Antiviral Applications: Targeting Viral Replication

The 1,2,4-triazole nucleus is present in the broad-spectrum antiviral drug ribavirin.[18][19] This highlights the potential of this scaffold in the development of novel antiviral agents.[20][21] Substituted 1,2,4-triazoles have demonstrated activity against a range of viruses, including influenza virus, human immunodeficiency virus (HIV), and hepatitis C virus (HCV).[18][22]

Mechanisms of Antiviral Action

The antiviral mechanisms of 1,2,4-triazole derivatives can vary depending on the specific compound and the target virus.[20] Some of the reported mechanisms include:

-

Inhibition of Viral Polymerases: Ribavirin, in its triphosphorylated form, inhibits viral RNA-dependent RNA polymerase.

-

Inhibition of Viral Proteases: Some derivatives have been shown to inhibit viral proteases that are essential for viral maturation.[21]

-

Interference with Viral Entry and Assembly: Other compounds may block the entry of the virus into the host cell or interfere with the assembly of new viral particles.[21]

Structure-Activity Relationship (SAR) for Antiviral Activity

The antiviral activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of the substituents. For instance, in the case of influenza A (H1N1) virus, enantiomers of 1,2,4-triazole-3-thiones with an R-configuration and electron-withdrawing substituents have shown potential as drug candidates, while the S-enantiomers were inactive.[18]

Antimicrobial Applications: Combating Bacterial Resistance

In an era of increasing antimicrobial resistance, the development of new antibacterial agents is crucial.[23][24] Substituted 1,2,4-triazoles have emerged as a promising class of compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[23][25]

Mechanisms of Antibacterial Action

The antibacterial mechanisms of 1,2,4-triazole derivatives are diverse and can involve the inhibition of various essential bacterial enzymes. Molecular docking studies have suggested that some derivatives may inhibit the MurB enzyme in E. coli, which is involved in peptidoglycan biosynthesis.[26]

Hybrid Molecules

A promising strategy to combat drug resistance is the development of hybrid molecules that combine the 1,2,4-triazole scaffold with other known antibacterial pharmacophores, such as fluoroquinolones.[24] These hybrid compounds can exhibit enhanced antibacterial activity and a broader spectrum of action.[23] For instance, ofloxacin analogues incorporating a 1,2,4-triazole moiety have shown antibacterial properties comparable to the parent drug.[23]

Data Presentation

Table 1: Antifungal Activity of Representative 1,2,4-Triazole Derivatives

| Compound | Fungal Strain | MIC (μg/mL) | Reference |

| Fluconazole | Candida albicans | 0.25 - 2.0 | [1] |

| Itraconazole | Aspergillus fumigatus | 0.125 - 1.0 | [5] |

| Voriconazole | Candida krusei | 0.03 - 0.25 | [5] |

| Posaconazole | Zygomycetes | 0.03 - 4.0 | [1] |

Table 2: Anticancer Activity of Representative 1,2,4-Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action | Reference |

| Letrozole | MCF-7 (Breast) | 0.002 | Aromatase Inhibitor | [5] |

| Anastrozole | MCF-7 (Breast) | 0.01 | Aromatase Inhibitor | [5] |

| Compound 8c | A549 (Lung) | 3.6 | EGFR Inhibitor | [27] |

| Compound 4g | HT-29 (Colon) | 12.69 | Not specified | [28] |

Experimental Workflows and Signaling Pathways

Diagram 1: General Synthetic Pathway for 1,3,5-Trisubstituted 1,2,4-Triazoles

Caption: A one-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles.[29]

Diagram 2: Mechanism of Action of Azole Antifungals

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole antifungals.

Conclusion and Future Perspectives

Substituted 1,2,4-triazoles represent a remarkably versatile and privileged scaffold in medicinal chemistry, with a wide range of established and potential therapeutic applications. Their success as antifungal and anticancer agents has paved the way for further exploration into their antiviral and antibacterial properties. The ability to readily modify the 1,2,4-triazole core allows for the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on exploring novel substitutions, developing hybrid molecules to overcome drug resistance, and elucidating the mechanisms of action for new derivatives. The continued investigation of this remarkable heterocyclic system holds great promise for the development of next-generation therapeutics to address unmet medical needs.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijprajournal.com [ijprajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. japer.in [japer.in]

- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemconsai.com [chemconsai.com]

- 9. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. isres.org [isres.org]

- 11. Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review | Bentham Science [eurekaselect.com]

- 13. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 17. researchgate.net [researchgate.net]

- 18. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

- 29. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Mechanism of Action of Amicarbazone: A Photosystem II Inhibitor

Introduction: The Rise of a Potent Triazolinone Herbicide

In the landscape of modern agriculture and turf management, the selective control of weeds is paramount to ensuring crop yield and maintaining aesthetic standards. Amicarbazone, chemically known as 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one, has emerged as a significant herbicidal active ingredient.[1] Developed by Bayer and first registered in 2005, this compound belongs to the triazolinone class of herbicides and is recognized for its broad-spectrum efficacy against annual broadleaf and grass weeds in various applications, including corn, sugarcane, and turfgrass.[1] This guide provides a comprehensive technical overview of the molecular mechanism of action of amicarbazone, intended for researchers, scientists, and professionals in drug and herbicide development. We will delve into its primary molecular target, the downstream physiological consequences of its inhibitory action, mechanisms of weed resistance, and the key experimental protocols used to elucidate its function.

Core Mechanism of Action: Inhibition of Photosystem II

The primary herbicidal activity of amicarbazone stems from its potent inhibition of photosynthesis, specifically targeting Photosystem II (PSII), a critical protein complex embedded in the thylakoid membranes of chloroplasts.[1][2] This mode of action classifies amicarbazone as a Group 5 herbicide according to the Herbicide Resistance Action Committee (HRAC) classification.

Molecular Target: The D1 Protein and the QB-Binding Niche

Photosystem II is responsible for the light-dependent oxidation of water and the reduction of plastoquinone, a crucial step in the photosynthetic electron transport chain. Amicarbazone exerts its inhibitory effect by binding to the D1 protein, a core subunit of the PSII reaction center.[2] More specifically, it competes with plastoquinone for binding at the QB (quinone-binding) niche on the D1 protein.[1][2] By occupying this site, amicarbazone physically blocks the binding of plastoquinone, thereby interrupting the electron flow from the primary quinone acceptor, QA, to QB.[2] This disruption of the electron transport chain is the foundational event in amicarbazone's herbicidal action. The binding of amicarbazone to the QB domain is analogous to that of other well-known PSII inhibitors, such as triazines and triazinones.[1]

Caption: Amicarbazone competitively inhibits the binding of plastoquinone at the QB site on the D1 protein of Photosystem II, halting electron transport.

Downstream Physiological and Cellular Effects

The blockage of electron transport at PSII by amicarbazone triggers a cascade of damaging downstream events, ultimately leading to plant death. It's a common misconception that the plant starves due to the cessation of photosynthesis; in reality, a more rapid and destructive process occurs.[2]

Induction of Chlorophyll Fluorescence

With the electron transport chain blocked, the light energy absorbed by chlorophyll molecules cannot be utilized for photochemistry. This excess energy is dissipated, in part, as fluorescence. Consequently, a rapid increase in chlorophyll fluorescence is a hallmark indicator of PSII inhibitor activity.[1] This phenomenon is a valuable tool for rapidly assessing the efficacy of such herbicides.

Generation of Reactive Oxygen Species (ROS) and Lipid Peroxidation

The inhibition of electron flow leads to the accumulation of highly reactive, reduced species at the acceptor side of PSII. This, coupled with the continued absorption of light energy, results in the formation of triplet chlorophyll, which can react with molecular oxygen (O₂) to produce highly damaging reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻). These ROS are potent oxidizing agents that initiate a chain reaction of lipid peroxidation, destroying the integrity of cellular membranes, including the thylakoid, chloroplast, and plasma membranes. This widespread membrane damage leads to leakage of cellular contents, rapid desiccation, and tissue necrosis.

The visible symptoms of amicarbazone application on susceptible plants, such as chlorosis (yellowing) and necrosis (browning and death of tissue), are the macroscopic manifestations of this ROS-induced cellular damage.[1]

Caption: The cascade of physiological effects following PSII inhibition by amicarbazone.

Quantitative Assessment of Herbicidal Potency

Studies have demonstrated that amicarbazone is a more potent inhibitor of PSII than the widely used triazine herbicide, atrazine. The herbicidal potency of amicarbazone has been documented by measuring its effect on the electron transport rate (ETR) and oxygen evolution in various plant species. For instance, in velvetleaf and redroot pigweed, the inhibition of oxygen evolution by amicarbazone was found to be nearly 10 and 4 times greater, respectively, than that of atrazine.[1]

| Parameter | Amicarbazone | Atrazine | Reference |

| Relative Potency | High | Moderate | [1] |

| Oxygen Evolution Inhibition | Significantly greater than atrazine | Baseline for comparison | [1] |

| Application Rate | Lower rates are effective | Higher rates required | [1] |

Mechanisms of Resistance

As with many herbicides, the repeated use of PSII inhibitors can lead to the evolution of resistant weed biotypes. The most common mechanism of resistance to amicarbazone and other herbicides that bind to the D1 protein is a target-site mutation.

-

Target-Site Resistance (TSR): A point mutation in the psbA gene, which codes for the D1 protein, can alter the amino acid sequence of the Q

B-binding niche, reducing the binding affinity of the herbicide. The most frequently observed mutation conferring resistance to triazines and cross-resistance to amicarbazone is a serine to glycine substitution at position 264 (Ser264Gly) of the D1 protein.[1] -

Non-Target-Site Resistance (NTSR): While less common for this class of herbicides, NTSR mechanisms can also contribute to resistance. These may include enhanced metabolic detoxification of the herbicide, reduced herbicide uptake or translocation, or sequestration of the compound away from its target site.

Understanding these resistance mechanisms is crucial for developing sustainable weed management strategies and for the design of new herbicides that can overcome existing resistance.

Key Experimental Protocols for Studying Amicarbazone's Mechanism of Action

The elucidation of amicarbazone's mechanism of action relies on a suite of established experimental techniques. Below are outlines of key protocols.

Isolation of Thylakoid Membranes

This is a foundational procedure to obtain the biological material containing the target protein, PSII.